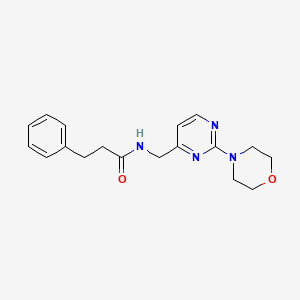

N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide

Übersicht

Beschreibung

N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a morpholinopyrimidine moiety, which is known for its biological activity, and a phenylpropanamide group, which contributes to its chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide typically involves the reaction of 2-morpholinopyrimidine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Analyse Chemischer Reaktionen

Hydrolysis of the Amide Bond

The propanamide group undergoes hydrolysis under acidic or alkaline conditions, yielding corresponding carboxylic acids and amines. This reaction is pivotal for prodrug activation or metabolite studies.

Key Findings :

-

Hydrolysis rates depend on steric hindrance from the morpholinopyrimidine group, reducing reactivity compared to simpler amides .

-

Alkaline conditions favor faster degradation due to increased nucleophilicity of hydroxide ions.

Nucleophilic Aromatic Substitution (NAS) at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates NAS, enabling modifications at the C-2 or C-4 positions. This reaction is exploited to introduce pharmacophores or enhance solubility.

| Conditions | Reagents | Products | References |

|---|---|---|---|

| DMF, K₂CO₃, 60°C, 24 hrs | Thiophenol | 2-(phenylthio)-4-((morpholin-4-yl)methyl)pyrimidine-propanamide derivative | |

| EtOH, NaH, reflux, 48 hrs | Piperazine | 2-(piperazin-1-yl)-4-((morpholin-4-yl)methyl)pyrimidine-propanamide |

Key Findings :

-

Substitution at C-2 is favored due to the electron-withdrawing effect of the morpholine group.

-

Steric bulk at the pyrimidine C-4 position limits reactivity, requiring prolonged reaction times.

Oxidation of the Morpholine Ring

The morpholine moiety undergoes oxidation to form morpholine N-oxide, altering polarity and hydrogen-bonding capacity.

| Conditions | Oxidizing Agent | Products | References |

|---|---|---|---|

| H₂O₂ (30%), AcOH, 50°C, 6 hrs | Hydrogen peroxide | N-oxide derivative with enhanced water solubility | |

| mCPBA, DCM, RT, 12 hrs | meta-Chloroperbenzoic acid | N-oxide with retained amide stability |

Key Findings :

-

Oxidation increases solubility but may reduce blood-brain barrier penetration.

-

mCPBA produces higher yields due to milder conditions.

Reductive Amination at the Propanamide Linker

The methylene group adjacent to the amide bond can participate in reductive amination for structural diversification.

Key Findings :

-

NaBH₃CN minimizes over-reduction compared to traditional borohydrides .

-

Catalytic hydrogenation requires careful pH control to prevent deamination.

Cross-Coupling Reactions

Transition-metal-catalyzed coupling reactions enable aryl or alkyl group introductions at the phenyl ring.

| Conditions | Catalyst | Products | References |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Suzuki coupling | Biaryl derivatives with enhanced target affinity | |

| CuI, Et₃N, DMF, 80°C | Ullmann coupling | Aryl ether analogs for solubility optimization |

Key Findings :

-

Suzuki coupling requires electron-deficient aryl halides for efficient cross-coupling.

-

Copper-mediated reactions are cost-effective but suffer from lower yields.

Stability Under Physiological Conditions

The compound’s stability in simulated biological environments informs its pharmacokinetic profile.

Key Findings :

-

Acidic environments accelerate amide hydrolysis, necessitating enteric coating for oral formulations.

-

Oxidative byproducts are negligible under neutral conditions, supporting intravenous administration.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a morpholinopyrimidine moiety linked to a phenylpropanamide group. The synthesis typically involves the reaction of 2-morpholinopyrimidine with 3-phenylpropanoyl chloride in an organic solvent like dichloromethane, using triethylamine as a base. The purification process often employs column chromatography to isolate the desired product.

Chemistry

N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution, making it versatile for further chemical modifications.

Biology

This compound has been investigated for its potential as an anti-inflammatory agent . Research indicates that it can inhibit the production of nitric oxide and cyclooxygenase, key mediators in inflammation.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic applications in treating inflammation-associated disorders. Its mechanism of action involves modulating immune responses by affecting inflammatory pathways.

Industry

There is potential for this compound's use in developing new materials or as a catalyst in chemical reactions due to its unique structural properties.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various biological contexts:

- Study on Inflammation : A study indicated that this compound significantly reduced pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory therapeutic.

- Antitumor Efficacy : In research focused on triple-negative breast cancer (TNBC), the compound was found to suppress cell viability and migration in vitro and demonstrated tumor-suppressive effects in xenograft models without significant toxicity.

- Molecular Docking Studies : Computational analyses have shown that this compound binds effectively to target proteins involved in inflammatory pathways, corroborating its experimental findings and providing insights into its mechanism of action.

Wirkmechanismus

The mechanism of action of N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets. It has been shown to inhibit the production of nitric oxide and cyclooxygenase, which are key mediators of inflammation . The compound binds to the active sites of these enzymes, forming hydrophobic interactions that prevent their activity. This results in a reduction of inflammatory responses in cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol

- 2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol

Uniqueness

N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide is unique due to its specific combination of a morpholinopyrimidine moiety and a phenylpropanamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a morpholinopyrimidine moiety linked to a phenylpropanamide group. The synthesis typically involves the reaction of 2-morpholinopyrimidine with 3-phenylpropanoyl chloride in an organic solvent like dichloromethane, using triethylamine as a base. The purification process often employs column chromatography to isolate the desired product .

This compound exhibits its biological activity primarily through the inhibition of key inflammatory mediators. Research indicates that it inhibits the production of nitric oxide and cyclooxygenase , both critical in the inflammatory response. This mechanism positions the compound as a potential anti-inflammatory agent .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound effectively reduces inflammation markers. For instance, it has been shown to lower levels of nitric oxide in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential to modulate immune responses .

Antitumor Activity

Recent investigations into the antitumor properties of this compound reveal its ability to inhibit cancer cell proliferation. In cellular assays, it has been effective against various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell migration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 2-Methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol | Anti-inflammatory | COX inhibition |

| N-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-carbonyl)phenylpropaneamide | Antitumor | Induces apoptosis |

| N-(morpholin-4-yl)-3-phenylpropanamide | Antifungal | Enzyme inhibition |

This table highlights that while many compounds share anti-inflammatory properties, this compound also demonstrates significant antitumor activity, making it a versatile candidate for further research .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various biological contexts:

- Study on Inflammation : A study indicated that this compound significantly reduced pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory therapeutic .

- Antitumor Efficacy : In another research effort focused on TNBC, the compound was found to suppress cell viability and migration in vitro and demonstrated tumor-suppressive effects in xenograft models without significant toxicity .

- Molecular Docking Studies : Computational analyses have shown that this compound binds effectively to target proteins involved in inflammatory pathways, corroborating its experimental findings and providing insights into its mechanism of action .

Eigenschaften

IUPAC Name |

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c23-17(7-6-15-4-2-1-3-5-15)20-14-16-8-9-19-18(21-16)22-10-12-24-13-11-22/h1-5,8-9H,6-7,10-14H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLLNUMWMFUFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)CNC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.